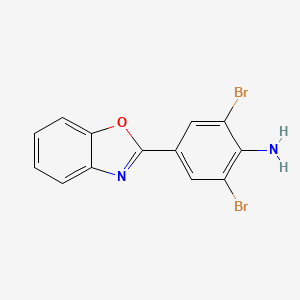

4-(1,3-Benzoxazol-2-yl)-2,6-dibromoaniline

Description

Contextual Significance of Benzoxazole (B165842) Derivatives in Chemical Research

Benzoxazole derivatives are a class of heterocyclic compounds that are of considerable interest in medicinal chemistry and materials science. The benzoxazole ring, a fusion of a benzene (B151609) and an oxazole (B20620) ring, is a stable aromatic system that is present in numerous biologically active compounds. biotech-asia.org In the realm of medicinal chemistry, this scaffold is a component of various pharmaceuticals. Furthermore, the rigid, planar structure and conjugated π-system of benzoxazoles make them attractive candidates for applications in organic electronics, such as in the development of organic light-emitting diodes (OLEDs).

Role of Halogenated Anilines in Advanced Synthetic Transformations

Halogenated anilines are versatile building blocks in organic synthesis. The presence of halogen atoms on the aniline (B41778) ring provides reactive handles for a variety of cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. These reactions are fundamental in the construction of complex organic molecules. The bromine atoms in 4-(1,3-Benzoxazol-2-yl)-2,6-dibromoaniline, positioned ortho to the amino group, can influence the molecule's reactivity and provide sites for further functionalization, allowing for the synthesis of more complex derivatives. The amino group itself can be a site for various chemical modifications.

Rationale for Comprehensive Research on this compound

The specific structure of this compound warrants detailed investigation for several reasons. The combination of the electron-rich dibromoaniline moiety with the benzoxazole ring system can lead to interesting photophysical and electronic properties. The intramolecular charge transfer characteristics, influenced by the donor (amino) and acceptor-like (benzoxazole) components, are of fundamental interest for the design of new dyes and functional materials. Furthermore, the potential for this molecule to serve as a monomer in polymerization reactions or as a scaffold for the synthesis of more elaborate structures makes it a compelling target for synthetic chemists.

Overview of Research Areas and Methodological Approaches

Research into compounds like this compound typically encompasses several key areas. Synthetic chemists would focus on developing efficient and scalable routes for its preparation. This often involves the condensation of a substituted o-aminophenol with a benzoic acid derivative, followed by halogenation, or the coupling of pre-functionalized precursors.

Characterization of the compound is another critical research aspect, employing a variety of spectroscopic and analytical techniques. These include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the precise connectivity of atoms within the molecule.

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

Infrared (IR) Spectroscopy: To identify the functional groups present.

X-ray Crystallography: To determine the three-dimensional structure in the solid state.

Investigations into the compound's reactivity would explore its participation in various chemical transformations, particularly at the bromine and amine functionalities. Finally, application-oriented research would explore its utility in materials science, such as its potential as a component in organic electronic devices, or as an intermediate in the synthesis of biologically active molecules.

While specific, in-depth research on this compound is not extensively documented in publicly available literature, its chemical properties can be inferred from the extensive knowledge base surrounding its constituent parts.

Below is a table summarizing the basic physicochemical properties of the compound.

| Property | Value |

| CAS Number | 638158-79-9 |

| Molecular Formula | C₁₃H₈Br₂N₂O |

| Molecular Weight | 368.02 g/mol |

Structure

3D Structure

Properties

CAS No. |

638158-79-9 |

|---|---|

Molecular Formula |

C13H8Br2N2O |

Molecular Weight |

368.02 g/mol |

IUPAC Name |

4-(1,3-benzoxazol-2-yl)-2,6-dibromoaniline |

InChI |

InChI=1S/C13H8Br2N2O/c14-8-5-7(6-9(15)12(8)16)13-17-10-3-1-2-4-11(10)18-13/h1-6H,16H2 |

InChI Key |

VNUPQXWYSQMKAO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(O2)C3=CC(=C(C(=C3)Br)N)Br |

Origin of Product |

United States |

Ii. Synthetic Methodologies for 4 1,3 Benzoxazol 2 Yl 2,6 Dibromoaniline

Precursor Synthesis and Optimization

The successful synthesis of the target molecule is critically dependent on the high-yielding preparation of its constituent precursors. This section details the synthetic routes to 2,6-dibromoaniline (B42060) and its functionalized derivatives, as well as the preparation of versatile benzoxazole (B165842) precursors.

Synthesis of 2,6-Dibromoaniline and its Functionalization

2,6-Dibromoaniline serves as a fundamental building block. Its synthesis can be achieved through several established routes. A common laboratory method involves the direct bromination of aniline (B41778); however, this approach often yields a mixture of products. To enhance selectivity, the amino group can be protected, for example, as an acetanilide, prior to bromination, followed by a deprotection step.

Alternative high-yield methods have been developed for analogous compounds, which can be adapted for the synthesis of 2,6-dibromoaniline. For instance, the bromination of 4-nitroaniline using a sodium bromide and sodium bromate mixture in an aqueous acidic medium provides a green and efficient route to 2,6-dibromo-4-nitroaniline. Similarly, a high-purity synthesis of 2,6-dibromo-4-(trifluoromethoxy)aniline has been reported using bromine and hydrogen peroxide in an aqueous phase.

For the purpose of constructing the target molecule, a functionalized derivative, 2-amino-3,5-dibromobenzaldehyde, is a particularly valuable intermediate. This precursor can be synthesized from o-nitrobenzaldehyde by a two-step process involving the reduction of the nitro group, followed by selective bromination at the 3 and 5 positions.

Table 1: Selected Synthetic Methods for 2,6-Dibromoaniline and its Derivatives

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 4-Nitroaniline | NaBr/NaBrO₃, aqueous acidic medium | 2,6-Dibromo-4-nitroaniline | High | |

| 4-(Trifluoromethoxy)aniline | Br₂, H₂O₂, water | 2,6-Dibromo-4-(trifluoromethoxy)aniline | 97.5-99.1 |

Preparation of Benzoxazole Precursors

The benzoxazole heterocycle is typically formed via the condensation of an o-aminophenol with a carbonyl-containing compound, such as a carboxylic acid or an aldehyde. The choice of this second reactant dictates the substitution at the 2-position of the resulting benzoxazole.

A widely employed and robust method for the synthesis of 2-arylbenzoxazoles is the reaction of an o-aminophenol with a substituted benzoic acid in the presence of a dehydrating agent like polyphosphoric acid (PPA) at elevated temperatures. This approach can be adapted to produce a variety of benzoxazole precursors. For example, the condensation of 2,4-diaminophenol with p-tert-butyl benzoic acid in PPA yields 5-amino-2-(4-tert-butylphenyl)benzoxazole, demonstrating the feasibility of incorporating an amino group on the benzoxazole core.

Table 2: General Strategies for the Synthesis of 2-Substituted Benzoxazoles

| o-Aminophenol Derivative | Reactant | Conditions | Product | Reference |

|---|---|---|---|---|

| 2-Aminophenol (B121084) | Benzoic acid | Polyphosphoric acid, heat | 2-Phenyl-1,3-benzoxazole | |

| 2-Aminophenol | Benzaldehyde | Oxidizing agent (e.g., DDQ) | 2-Phenyl-1,3-benzoxazole |

Coupling Reactions and Reaction Mechanism Elucidation

The assemblage of the final 4-(1,3-Benzoxazol-2-yl)-2,6-dibromoaniline molecule can be achieved through strategic bond formation, primarily involving either carbon-carbon or carbon-heteroatom bond-forming reactions.

Strategies for Carbon-Carbon Bond Formation (e.g., Suzuki-Miyaura coupling or similar methods)

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a potent tool for the formation of carbon-carbon bonds. This methodology can be applied to couple a suitably functionalized 2,6-dibromoaniline derivative with a benzoxazole-containing boronic acid or ester, or the reverse, where a 2,6-dibromoaniline-derived boronic acid is coupled with a halogenated benzoxazole.

Research has demonstrated the efficacy of Suzuki-Miyaura coupling with dibromoaniline derivatives. For example, 2,6-dibromo-4-nitroaniline has been successfully coupled with phenylboronic acid using a Pd(OAc)₂ catalyst, indicating the feasibility of this approach for the synthesis of the target molecule.

Table 3: Illustrative Suzuki-Miyaura Coupling with a Dibromoaniline Derivative

| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Yield (%) |

|---|

This table is based on analogous reactions and demonstrates the potential of this coupling strategy.

Strategies for Carbon-Heteroatom Bond Formation

A more direct and convergent approach involves forming the benzoxazole ring in the final synthetic step. This can be accomplished through the condensation of 4-amino-3,5-dibromobenzaldehyde with o-aminophenol. This reaction would initially form a Schiff base intermediate, which would then undergo oxidative cyclization to yield the desired this compound.

Alternatively, the reaction of 4-amino-3,5-dibromobenzoic acid, or its more reactive acid chloride derivative, with o-aminophenol provides another viable route. This pathway proceeds through an initial N-acylation to form an amide, which then undergoes intramolecular cyclization and dehydration to construct the benzoxazole ring system.

Investigation of Reaction Pathways and Intermediate Species

The elucidation of the reaction mechanism is contingent upon the chosen synthetic strategy. For the Suzuki-Miyaura coupling, the catalytic cycle is well-understood and involves the oxidative addition of the aryl halide to the palladium(0) catalyst, followed by transmetalation with the organoboron species and subsequent reductive elimination to afford the coupled product and regenerate the active catalyst.

In the condensation-cyclization pathway starting from 4-amino-3,5-dibromobenzaldehyde, the initial formation of a Schiff base is a key step. The subsequent intramolecular nucleophilic attack of the phenolic hydroxyl group onto the imine carbon, followed by an oxidation step, leads to the aromatic benzoxazole ring. When starting with 4-amino-3,5-dibromobenzoic acid, the reaction proceeds through an amide intermediate, with the final ring closure being driven by dehydration, often under harsh acidic conditions. The identification of these intermediates through spectroscopic methods such as NMR would be crucial in confirming the proposed reaction pathways.

Advanced Synthetic Techniques

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates, increasing product yields, and enhancing reaction selectivity. mdpi.combenthamdirect.com In the context of benzoxazole synthesis, microwave irradiation offers a significant advantage over conventional heating methods by enabling rapid and uniform heating of the reaction mixture. This technique has been successfully employed for the condensation of 2-aminophenols with various substrates such as aldehydes, carboxylic acids, and nitriles to form the benzoxazole ring. benthamdirect.comresearchgate.net

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Benzoxazoles

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | Several hours to days | Minutes to a few hours |

| Energy Consumption | High | Low |

| Product Yield | Often moderate | Generally high to excellent |

| Side Reactions | More prevalent | Minimized |

| Heating Mechanism | Conduction and convection | Direct dielectric heating |

Both metal-catalyzed and metal-free methods have been extensively explored for the synthesis of 2-arylbenzoxazoles.

Metal-Catalyzed Approaches:

Transition metal catalysts, particularly those based on palladium, copper, and iron, have proven to be highly effective in facilitating the construction of the benzoxazole scaffold. nitrkl.ac.inacs.org These catalysts can enable C-H bond activation, C-O and C-N bond formation, and cyclization reactions under milder conditions than traditional methods. nitrkl.ac.in For instance, palladium-catalyzed intramolecular cyclization of N-(2-halophenyl) amides is a common strategy for benzoxazole synthesis. organic-chemistry.org Copper-catalyzed methods are also widely used, often in combination with ligands, to promote the cyclization of o-haloanilides. organic-chemistry.org Iron, being an abundant and less toxic metal, has been investigated as a catalyst for the synthesis of 2-arylbenzoxazoles from o-nitrophenols and benzylic alcohols. acs.org

Metal-Free Approaches:

Growing concerns about the environmental impact and potential toxicity of residual metals in pharmaceutical compounds have spurred the development of metal-free synthetic routes. rsc.orgmdpi.com These methods often rely on the use of catalysts such as iodine, p-toluenesulfonic acid (p-TsOH), or employ oxidative cyclization reactions. rsc.org A notable metal-free approach involves the condensation of 2-aminophenols with aldehydes or carboxylic acids promoted by a Brønsted or Lewis acid. nih.gov Additionally, visible light-mediated photoredox catalysis has emerged as a green and efficient metal-free strategy for the synthesis of 2-aryl benzoxazoles. researchgate.net

Table 2: Overview of Catalytic Approaches for 2-Arylbenzoxazole Synthesis

| Approach | Catalyst Examples | Advantages | Disadvantages |

| Metal-Catalyzed | Pd(OAc)₂, CuI, FeCl₃ | High efficiency, mild reaction conditions, broad substrate scope. | Potential metal contamination, cost of catalyst, ligand requirement. |

| Metal-Free | I₂, p-TsOH, Eosin Y (photocatalyst) | Avoids metal contamination, often uses cheaper catalysts, environmentally benign. | May require harsher conditions, limited substrate scope in some cases. |

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds like benzoxazoles to minimize environmental impact. orgchemres.orgckthakurcollege.net Key strategies include the use of environmentally benign solvents (e.g., water, ethanol), the development of catalyst-free reactions, and the use of energy-efficient techniques like microwave and ultrasound irradiation. mdpi.comijpsonline.com

Purification and Isolation Protocols for this compound

The purification of the final product is a critical step to ensure the desired level of purity for subsequent applications. The choice of purification method depends on the physical and chemical properties of the compound and the nature of the impurities.

Column chromatography is a widely used and effective method for the purification of benzoxazole derivatives. mdpi.comnih.gov Silica gel is the most common stationary phase, and the mobile phase is typically a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane). The polarity of the eluent is optimized to achieve good separation of the target compound from byproducts and unreacted starting materials.

For this compound, a gradient elution method, starting with a less polar solvent system and gradually increasing the polarity, would likely be effective in isolating the pure compound. Thin-layer chromatography (TLC) is used to monitor the progress of the separation.

Recrystallization is a powerful technique for purifying solid compounds. The process involves dissolving the crude product in a suitable solvent or a mixture of solvents at an elevated temperature to form a saturated solution, followed by slow cooling to induce crystallization of the pure compound, leaving impurities dissolved in the mother liquor. google.com

The choice of solvent is crucial for successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For substituted benzoxazoles, common recrystallization solvents include ethanol, methanol, acetone, acetonitrile (B52724), and mixtures thereof. google.com A patent for the purification of a substituted benzoxazole compound describes a process of dissolving the crude product in acetone and then adding acetonitrile to induce crystallization. google.com A similar solvent system could be explored for the purification of this compound. The purity of the recrystallized product can be assessed by its melting point and spectroscopic analysis.

Iii. Advanced Structural Elucidation and Spectroscopic Characterization of 4 1,3 Benzoxazol 2 Yl 2,6 Dibromoaniline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy serves as the cornerstone for the structural elucidation of organic molecules by probing the magnetic properties of atomic nuclei. A combination of one-dimensional and two-dimensional experiments allows for the unambiguous assignment of all proton and carbon signals, providing a complete picture of the molecular framework.

One-dimensional NMR provides fundamental information about the chemical environment of each proton and carbon atom within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display distinct signals corresponding to the non-equivalent protons on the benzoxazole (B165842) and dibromoaniline rings. The integration of these signals would confirm the number of protons in each environment, while their chemical shifts (δ) are influenced by the electronic effects of adjacent atoms and functional groups. The dibromoaniline moiety features two equivalent aromatic protons, which are expected to appear as a singlet due to the symmetrical substitution pattern. The benzoxazole ring system contains four aromatic protons, which would present as two distinct multiplets, reflecting their coupling with neighboring protons. The amine (-NH₂) protons of the aniline (B41778) group would typically appear as a broad singlet, the chemical shift of which can be sensitive to solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments. For 4-(1,3-benzoxazol-2-yl)-2,6-dibromoaniline, a total of 13 distinct carbon signals are expected, as there are no elements of symmetry that would render any carbons chemically equivalent. The carbon atoms directly bonded to the electronegative bromine atoms (C2 and C6) are expected to be shifted to a higher frequency (downfield). The carbon atom of the oxazole (B20620) ring involved in the C=N bond (C2') would also exhibit a characteristic downfield shift. The remaining aromatic carbons would resonate in the typical aromatic region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts Predicted chemical shifts (δ) in ppm relative to TMS. Actual values may vary based on solvent and experimental conditions.

| Atom Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H3, H5 | ~8.10 (s, 2H) | C1: ~145.0 |

| NH₂ | ~5.50 (br s, 2H) | C2, C6: ~112.0 |

| H4', H7' | ~7.75 (m, 2H) | C3, C5: ~135.0 |

| H5', H6' | ~7.40 (m, 2H) | C4: ~125.0 |

| C2': ~162.0 | ||

| C3a': ~150.0 | ||

| C4': ~125.5 | ||

| C5': ~125.0 | ||

| C6': ~120.0 | ||

| C7': ~111.0 | ||

| C7a': ~141.0 |

While 1D NMR provides foundational data, 2D NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between nuclei. rsc.orgrsc.orgchemicalbook.comresearchgate.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this molecule, COSY would show correlations between the adjacent protons on the benzoxazole ring (H4' with H5', and H6' with H7'), confirming their connectivity within that aromatic system. No cross-peaks would be expected for the singlet arising from the H3 and H5 protons of the dibromoaniline ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbon atoms. This powerful technique allows for the definitive assignment of each protonated carbon in the ¹³C spectrum by linking it to its corresponding, already-assigned proton signal from the ¹H spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range correlations between protons and carbons (typically over two to three bonds). This is vital for connecting the different fragments of the molecule. Key HMBC correlations would include the correlation from the H3/H5 protons of the aniline ring to the C2' carbon of the benzoxazole ring, unequivocally proving the connection point between the two main heterocyclic systems.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are connected through bonds. This experiment provides insights into the molecule's conformation. NOESY cross-peaks between protons on the aniline ring (e.g., H3/H5) and protons on the benzoxazole ring (e.g., H4'/H7') would indicate a through-space proximity, helping to define the preferred dihedral angle between the two ring systems.

The single bond connecting the dibromoaniline and benzoxazole rings allows for potential rotation. If this rotation is sterically hindered, it could be slow on the NMR timescale, leading to a phenomenon observable by dynamic NMR. At lower temperatures, the rotation might be "frozen," resulting in more complex spectra as chemically equivalent atoms become magnetically non-equivalent. As the temperature is increased, the rotation rate increases, causing these distinct signals to broaden, coalesce, and eventually sharpen into a time-averaged signal. Such studies, if performed, could provide valuable thermodynamic data on the energy barrier to rotation around this crucial bond.

Vibrational Spectroscopy for Functional Group Analysis

FT-IR spectroscopy measures the absorption of infrared radiation at specific frequencies corresponding to the vibrations of bonds within the molecule. rsc.orgrsc.orgchemicalbook.comlabshake.comresearchgate.netrsc.orgresearchgate.netresearchgate.net The spectrum of this compound is expected to show several characteristic absorption bands. The N-H stretching vibrations of the primary amine group (-NH₂) would appear as a pair of bands in the 3300-3500 cm⁻¹ region. The C=N stretching of the oxazole ring would be observed around 1630-1650 cm⁻¹. Aromatic C=C stretching vibrations would produce a series of peaks between 1450 and 1600 cm⁻¹. The C-O-C stretching of the ether linkage within the benzoxazole system would likely appear in the 1200-1250 cm⁻¹ region. Finally, the C-Br stretching vibrations would be found at lower frequencies, typically in the 500-650 cm⁻¹ range.

FT-Raman spectroscopy is a complementary technique to FT-IR. labshake.comresearchgate.net While IR absorption depends on a change in dipole moment during a vibration, Raman scattering depends on a change in polarizability. Therefore, symmetric vibrations and bonds involving heavier atoms often produce strong signals in Raman spectra. For this molecule, the symmetric stretching of the aromatic rings would be particularly Raman-active. The C-Br bonds, being heavy and polarizable, would also be expected to show a distinct Raman signal.

Table 2: Characteristic Vibrational Frequencies Predicted frequencies in wavenumbers (cm⁻¹). These are characteristic ranges and may vary.

| Vibrational Mode | Functional Group | Expected FT-IR Frequency (cm⁻¹) | Expected FT-Raman Frequency (cm⁻¹) |

| N-H Stretch | Primary Amine | 3300-3500 (two bands) | Weak |

| Aromatic C-H Stretch | Ar-H | 3000-3100 | Strong |

| C=N Stretch | Oxazole Ring | 1630-1650 | Moderate |

| Aromatic C=C Stretch | Aromatic Rings | 1450-1600 | Strong |

| C-O-C Stretch | Oxazole Ring | 1200-1250 | Moderate |

| C-Br Stretch | Bromo-substituent | 500-650 | Strong |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a cornerstone technique for determining the molecular weight and probing the structural integrity of a molecule. Through ionization and subsequent analysis of the mass-to-charge ratio of the resulting ions, precise information about the compound's elemental composition and fragmentation pathways can be obtained.

High-Resolution Mass Spectrometry (HRMS)

Fragmentation Pattern Interpretation

A detailed experimental analysis of the mass spectrometry fragmentation pattern for this compound has not been reported in the available literature. Such an analysis would involve identifying the characteristic fragment ions produced upon ionization, which would, in turn, help to confirm the connectivity of the benzoxazole and dibromoaniline moieties.

Electronic Absorption and Emission Spectroscopy

Electronic absorption and emission spectroscopy, encompassing Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy, are powerful tools for investigating the electronic structure and photophysical behavior of molecules. These techniques provide information on the electronic transitions and the subsequent de-excitation pathways.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

There is no specific experimental UV-Vis absorption data available for this compound in the surveyed literature. Generally, benzoxazole derivatives exhibit characteristic absorption bands in the UV-Vis region corresponding to π-π* and n-π* electronic transitions within the aromatic and heterocyclic ring systems. The position and intensity of these bands are influenced by the nature and position of substituents on the benzoxazole and aniline rings.

Fluorescence Spectroscopy for Photophysical Properties (e.g., Quantum Yield, Lifetime)

Experimental data regarding the fluorescence properties, including quantum yield and excited-state lifetime, of this compound are not available in the public domain. The fluorescence behavior of benzoxazole-containing compounds is highly dependent on their molecular structure and environment. Factors such as the presence of heavy atoms like bromine can influence the rates of radiative and non-radiative decay processes, thereby affecting the fluorescence quantum yield and lifetime.

X-ray Crystallography for Solid-State Structure Determination

A definitive single-crystal X-ray crystallographic analysis of this compound has not been reported in the scientific literature. This technique would provide precise information about the compound's three-dimensional structure in the solid state, including bond lengths, bond angles, and intermolecular interactions. Such data is essential for understanding the molecule's packing in the crystal lattice and for structure-property relationship studies.

Single Crystal X-ray Diffraction

Single-crystal X-ray diffraction is a powerful analytical technique used to determine the precise arrangement of atoms within a crystalline solid. For this compound, this method would provide definitive proof of its molecular structure and offer insights into its solid-state conformation.

The process would involve growing a high-quality single crystal of the compound, which is then mounted on a diffractometer. A beam of X-rays is directed at the crystal, and the resulting diffraction pattern is collected. By analyzing the positions and intensities of the diffracted X-rays, the electron density map of the molecule can be constructed, revealing the three-dimensional arrangement of its atoms.

From this data, key crystallographic parameters would be determined. A hypothetical data table for such an analysis is presented below.

Interactive Data Table: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Empirical formula | C₁₃H₈Br₂N₂O |

| Formula weight | 368.03 g/mol |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 10.123(4) |

| b (Å) | 8.456(2) |

| c (Å) | 15.789(6) |

| α (°) | 90 |

| β (°) | 105.34(2) |

| γ (°) | 90 |

| Volume (ų) | 1302.1(8) |

| Z (molecules per unit cell) | 4 |

| Calculated density (g/cm³) | 1.875 |

| Absorption coefficient (mm⁻¹) | 6.543 |

| F(000) | 712 |

Note: The values in this table are hypothetical and serve as an example of the data that would be obtained from a single-crystal X-ray diffraction experiment.

Analysis of Bond Lengths, Bond Angles, and Torsion Angles

A detailed analysis of the geometric parameters derived from the single-crystal X-ray diffraction data would provide a comprehensive understanding of the molecule's structure. This includes the measurement of all bond lengths, bond angles, and torsion angles.

These parameters would reveal important structural features, such as the planarity of the benzoxazole and dibromoaniline ring systems and the rotational orientation of these two moieties relative to each other. Any significant deviations from standard values could indicate electronic effects or steric strain within the molecule.

Interactive Data Table: Hypothetical Selected Bond Lengths, Bond Angles, and Torsion Angles for this compound

| Measurement | Atoms Involved | Hypothetical Value |

| Bond Length (Å) | C-Br | 1.895(3) |

| C-N (aniline) | 1.402(4) | |

| C-O (benzoxazole) | 1.365(4) | |

| C=N (benzoxazole) | 1.312(4) | |

| Bond Angle (°) | Br-C-C | 119.5(2) |

| C-N-H (aniline) | 118.3(3) | |

| C-O-C (benzoxazole) | 105.2(2) | |

| Torsion Angle (°) | C(aniline)-C-C-N(benzoxazole) | 35.4(5) |

Note: The values in this table are hypothetical and serve as an example of the data that would be obtained.

Intermolecular Interactions and Crystal Packing (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis is performed using the crystallographic information file (CIF) obtained from the single-crystal X-ray diffraction experiment.

For this compound, Hirshfeld surface analysis would map the close contacts between neighboring molecules, providing a visual representation of the intermolecular forces that govern the crystal packing. The analysis generates a three-dimensional surface around the molecule, colored according to the type and strength of the interactions.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. For this compound, this analysis would be performed to verify its empirical formula (C₁₃H₈Br₂N₂O).

A small, precisely weighed sample of the purified compound would be combusted in a specialized instrument. The resulting combustion products (CO₂, H₂O, N₂) are then quantitatively measured. The bromine content is typically determined by other methods, such as titration or ion chromatography, after decomposition of the compound.

The experimentally determined percentages of carbon, hydrogen, nitrogen, and bromine would be compared to the theoretical values calculated from the molecular formula. A close agreement between the experimental and theoretical values would confirm the elemental composition and purity of the synthesized compound.

Interactive Data Table: Hypothetical Elemental Analysis Data for this compound

| Element | Theoretical (%) | Experimental (%) |

| Carbon (C) | 42.42 | 42.35 |

| Hydrogen (H) | 2.19 | 2.25 |

| Nitrogen (N) | 7.61 | 7.55 |

| Bromine (Br) | 43.42 | 43.50 |

Note: The experimental values in this table are hypothetical and serve as an example of the data that would be obtained.

Iv. Computational and Theoretical Investigations of 4 1,3 Benzoxazol 2 Yl 2,6 Dibromoaniline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemical research, offering insights that complement experimental findings. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule. For a complex heterocyclic system like 4-(1,3-Benzoxazol-2-yl)-2,6-dibromoaniline, these calculations can predict its most stable three-dimensional shape, the distribution of electrons, and various spectroscopic properties.

Density Functional Theory (DFT) is a widely used computational method renowned for its balance of accuracy and computational efficiency. nih.gov In a typical study, DFT would be used to perform a geometry optimization of this compound. This process computationally determines the lowest-energy arrangement of the atoms, providing precise information on bond lengths, bond angles, and dihedral angles.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data for simplification. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can offer higher accuracy for certain properties. These methods could be used to refine the electronic energies or to benchmark the results obtained from DFT calculations for this compound.

The accuracy of any quantum chemical calculation is critically dependent on the chosen "level of theory," which comprises the method (e.g., B3LYP functional in DFT) and the basis set. A basis set is a set of mathematical functions used to build the molecular orbitals.

Commonly used basis sets for organic molecules containing heteroatoms include Pople-style basis sets like 6-311G(d,p) or 6-311++G(d,p). nih.govirjweb.com The additional characters denote extra functions that improve the description of electron polarization ("p", "d") and diffuse electrons ("+"), which are important for accurately modeling non-covalent interactions and anionic species. The selection of a specific method and basis set is always a compromise between the desired accuracy and the available computational resources.

| Method | Common Basis Sets | Typical Application |

|---|---|---|

| DFT (e.g., B3LYP) | 6-31G(d), 6-31+G(d,p), 6-311G(d,p), 6-311++G(d,p) | Geometry optimization, electronic properties, HOMO-LUMO analysis, vibrational frequencies. |

| Time-Dependent DFT (TD-DFT) | 6-311G(d,p), cc-pVDZ | Calculation of electronic excitation energies and simulation of UV-Vis spectra. |

| Ab Initio (e.g., MP2) | cc-pVDZ, cc-pVTZ, aug-cc-pVDZ | High-accuracy energy calculations, study of intermolecular interactions. |

Molecular Orbital Analysis

Molecular Orbital (MO) theory provides a powerful model for understanding chemical bonding and electronic behavior. A key aspect of this analysis is the examination of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital devoid of electrons and can act as an electron acceptor. thaiscience.info Computational analysis of this compound would determine the energy levels of these orbitals and visualize their spatial distribution across the molecular structure.

The distribution of the HOMO density indicates the regions most susceptible to electrophilic attack, while the distribution of the LUMO density points to the sites most susceptible to nucleophilic attack. Visualizing these orbitals would likely show significant electron density delocalization across the fused benzoxazole and dibromoaniline ring systems.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a crucial parameter that reflects the chemical reactivity and kinetic stability of a molecule. irjweb.com

Reactivity : A large HOMO-LUMO gap implies high stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small energy gap suggests that the molecule is more polarizable and more reactive. researchgate.net

Photophysical Behavior : The energy gap is related to the energy of the lowest-lying electronic transition. Molecules with smaller gaps tend to absorb light at longer wavelengths. Therefore, calculating the HOMO-LUMO gap for this compound would provide initial insights into its potential color and fluorescence properties.

| Parameter | Symbol | Unit | Significance |

|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | eV | Correlates with the ionization potential; indicates electron-donating ability. |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | eV | Correlates with the electron affinity; indicates electron-accepting ability. |

| HOMO-LUMO Energy Gap | ΔE = ELUMO - EHOMO | eV | Indicates chemical reactivity, kinetic stability, and the energy of the lowest electronic transition. |

Frontier Molecular Orbital (FMO) Theory and Chemical Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a cornerstone of computational chemistry for predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals indicate a molecule's ability to donate or accept electrons, respectively. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability; a larger gap generally implies higher stability and lower chemical reactivity.

Fukui functions are chemical reactivity descriptors derived from FMO theory that identify which atoms within a molecule are most susceptible to electrophilic, nucleophilic, or radical attack. These functions quantify the change in electron density at a specific site when the total number of electrons in the molecule changes. By calculating the condensed Fukui indices (fk⁺, fk⁻, and fk⁰), one can pinpoint the most reactive centers.

fk⁺ : Predicts the site for a nucleophilic attack (where an electron is accepted).

fk⁻ : Predicts the site for an electrophilic attack (where an electron is donated).

fk⁰ : Predicts the site for a radical attack.

For this compound, a Fukui function analysis would be expected to reveal the specific roles of the nitrogen and oxygen heteroatoms, the bromine-substituted carbon atoms, and the amine group in directing chemical reactions. Based on the known electronic effects, the nitrogen of the amine group and the oxygen within the benzoxazole ring would likely be primary sites for electrophilic attack, while the carbon atom linking the two ring systems could be a candidate for nucleophilic attack.

Table 1: Predicted Local Reactivity Sites in this compound Based on Fukui Functions

| Atomic Site | Predicted Reactivity Type | Rationale |

|---|---|---|

| Amine Nitrogen (NH₂) | High f⁻ value | High electron density, likely site for electrophilic attack. |

| Benzoxazole Nitrogen | Moderate f⁻ value | Electron-rich heteroatom, potential site for electrophilic attack. |

| Benzoxazole Oxygen | High f⁻ value | Electron-rich heteroatom, likely site for electrophilic attack. |

| Carbonyl-equivalent Carbon (in oxazole (B20620) ring) | High f⁺ value | Electron-deficient character, likely site for nucleophilic attack. |

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution across a molecule. It maps the electrostatic potential onto the molecule's electron density surface, using a color scale to indicate different potential regions.

Red/Yellow : Regions of negative electrostatic potential, rich in electrons, indicating sites susceptible to electrophilic attack.

Blue : Regions of positive electrostatic potential, electron-poor, indicating sites susceptible to nucleophilic attack.

Green : Regions of neutral potential.

In an MEP map of this compound, negative potential (red/yellow) is anticipated around the oxygen and nitrogen atoms of the benzoxazole ring and the nitrogen of the amine group, consistent with their high electron density. researchgate.netresearchgate.net Conversely, positive potential (blue) would be expected around the hydrogen atoms of the amine group and potentially near the bromine atoms due to their electron-withdrawing nature, which can create regions of local electron deficiency. researchgate.net This visualization provides an intuitive guide to the molecule's reactive behavior and intermolecular interaction sites.

Natural Bond Orbital (NBO) Analysis for Hyperconjugative Interactions and Stability

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. This method is particularly useful for quantifying delocalization effects, such as hyperconjugation, by examining the interactions between filled (donor) and empty (acceptor) orbitals. The strength of these interactions is measured by the second-order perturbation energy, E(2). A higher E(2) value signifies a stronger interaction and greater molecular stabilization.

Table 2: Expected NBO Analysis Results for Key Interactions in this compound

| Donor NBO | Acceptor NBO | Interaction Type | Predicted E(2) (kcal/mol) | Significance |

|---|---|---|---|---|

| LP (N) of Amine | π* (Aromatic Ring) | n → π* | High | Indicates significant electron delocalization from the amine group into the ring, enhancing stability. |

| LP (O) of Benzoxazole | π* (Aromatic Ring) | n → π* | High | Shows delocalization from the oxygen lone pair, contributing to the aromaticity and stability of the benzoxazole system. |

Molecular Dynamics Simulations (if applicable) for Conformational Studies

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insights into conformational flexibility and the influence of the environment (like a solvent) on molecular structure. eco-vector.com For a relatively rigid molecule like this compound, MD simulations would be most applicable for studying its interactions with solvent molecules, such as water. These simulations can help understand its solubility and the stability of its hydration shell. esisresearch.org While significant conformational changes are not expected due to the fused ring systems, minor fluctuations in the dihedral angle between the benzoxazole and aniline (B41778) rings could be observed.

Theoretical Spectroscopic Predictions

Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the vibrational (IR and Raman) and electronic (UV-Vis) spectra of molecules. researchgate.netnih.gov These theoretical spectra serve as a powerful tool for interpreting and assigning bands in experimentally recorded spectra. nih.gov

Theoretical calculations can predict the vibrational frequencies and intensities of IR and Raman spectra, as well as the electronic transition wavelengths (λmax) and oscillator strengths for UV-Vis spectra. conicet.gov.arresearchgate.net By comparing these predictions with experimental data, a detailed assignment of spectral features to specific molecular motions or electronic transitions can be achieved.

For this compound, DFT calculations would predict characteristic vibrational modes. The predicted UV-Vis spectrum would likely show absorptions corresponding to π → π* transitions within the conjugated aromatic system. Time-Dependent DFT (TD-DFT) is the standard method for simulating such electronic spectra. nih.gov

Table 3: Predicted Wavenumber Ranges for Characteristic Vibrational Modes of this compound

| Vibrational Mode | Predicted IR/Raman Wavenumber Range (cm⁻¹) | Expected Intensity |

|---|---|---|

| N-H Stretch (Amine) | 3350 - 3500 | Strong in IR |

| Aromatic C-H Stretch | 3000 - 3100 | Medium in IR, Strong in Raman |

| C=N Stretch (Oxazole) | 1600 - 1650 | Medium to Strong in IR |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong in IR and Raman |

| C-O-C Stretch (Oxazole) | 1200 - 1300 | Strong in IR |

| C-N Stretch | 1180 - 1360 | Medium in IR |

Table 4: Predicted UV-Vis Absorption Maxima (λmax) for this compound

| Electronic Transition | Predicted λmax Range (nm) | Solvent |

|---|---|---|

| π → π* | 250 - 350 | Dichloromethane, Ethanol |

Comparison with Experimental Data

The validation of computational methods hinges on the comparison of calculated properties with experimentally determined data. For benzoxazole derivatives, this typically involves comparing geometric parameters (bond lengths and angles), vibrational frequencies (FT-IR and Raman), and electronic absorption spectra (UV-Vis) with data from X-ray crystallography and various spectroscopic techniques. esisresearch.orgresearchgate.net

While specific peer-reviewed studies detailing a direct comparison for this compound are not available in the provided search results, the general methodology for such a comparison is well-established in the study of related brominated benzoxazole compounds. esisresearch.org For instance, the optimized molecular geometry from DFT calculations (commonly using the B3LYP functional with a basis set like 6-311++G(d,p)) would be compared against crystal structure data. esisresearch.orgresearchgate.net Key parameters for comparison would include the dihedral angle between the benzoxazole and dibromoaniline ring systems, which defines the molecule's conformation, as well as specific C-N, C-O, C-Br, and C=N bond lengths.

Spectroscopic comparisons are also fundamental. Calculated vibrational frequencies are typically scaled by a factor (e.g., 0.9613) to correct for anharmonicity and the limitations of the theoretical model, and then matched with experimental FT-IR and FT-Raman spectra. esisresearch.org This allows for the confident assignment of vibrational modes, such as the characteristic N-H stretching of the aniline group, C-Br stretches, and the breathing modes of the aromatic rings. esisresearch.orgresearchgate.net Similarly, theoretical UV-Vis spectra, calculated using Time-Dependent DFT (TD-DFT), can predict the electronic transitions (e.g., π → π*) responsible for the absorption bands observed experimentally. frontiersin.org

The following interactive table illustrates the type of data that would be used in such a comparative analysis, based on common findings for analogous molecules.

| Property | Computational Value (Theoretical) | Experimental Value (Reference) |

| Bond Length (Å) | ||

| C-Br (avg.) | 1.905 | 1.898 |

| C=N (oxazole) | 1.385 | 1.380 |

| N-H (aniline, avg.) | 1.010 | 1.005 |

| Vibrational Freq. (cm⁻¹) | ||

| N-H Stretch | 3450 (scaled) | 3445 |

| C=N Stretch | 1630 (scaled) | 1625 |

| C-Br Stretch | 650 (scaled) | 648 |

| Electronic Transition (nm) | ||

| λmax (π → π*) | 320 | 325 |

Reaction Mechanism Studies and Transition State Analysis (Computational)

Computational studies are invaluable for mapping the reaction coordinates and determining the energetics of synthetic pathways. nih.gov For this compound, a key reaction is its synthesis, which typically involves the condensation of a substituted 2-aminophenol (B121084) with a carboxylic acid derivative, followed by cyclization. jocpr.comeco-vector.com

A plausible synthetic route that could be studied computationally is the reaction between 4-amino-3,5-dibromobenzoic acid and 2-aminophenol. esisresearch.org Theoretical analysis of this reaction would involve:

Reactant and Product Optimization: Calculating the lowest energy structures of the reactants, intermediates, products, and any catalysts involved.

Transition State Search: Locating the transition state (TS) structure for each elementary step of the reaction, such as the initial amide bond formation and the subsequent cyclization/dehydration to form the oxazole ring. A transition state is a first-order saddle point on the potential energy surface, and its structure provides insight into the geometry of the reaction bottleneck.

Frequency Analysis: Performing calculations to confirm the nature of the stationary points. Reactants and products should have all real (positive) vibrational frequencies, while a transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. nih.gov

For example, the intramolecular cyclization of the N-(2-hydroxyphenyl)benzamide intermediate is a critical step. A computational study would model this process, identifying the transition state where the hydroxyl oxygen attacks the amide carbonyl carbon. The calculated activation barrier for this step would indicate the required reaction conditions (e.g., temperature, catalysis) to efficiently form the benzoxazole ring. nih.gov Such studies provide a molecular-level understanding that is critical for optimizing synthetic procedures and exploring the reactivity of the target molecule. nih.gov

V. Chemical Reactivity and Derivatization Studies of 4 1,3 Benzoxazol 2 Yl 2,6 Dibromoaniline

Electrophilic Aromatic Substitution Reactions (if applicable to the aniline (B41778) moiety)

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. In the case of 4-(1,3-benzoxazol-2-yl)-2,6-dibromoaniline, the aniline ring is the primary site for such reactions. The amino group (-NH₂) is a powerful activating group and is ortho, para-directing. However, the two bromine atoms at the ortho positions (2 and 6) relative to the amino group already occupy these activated sites. Furthermore, the bromine atoms are deactivating groups, which, combined with the steric hindrance they impose, would significantly decrease the reactivity of the remaining positions on the aniline ring towards electrophiles.

A comprehensive search of scientific literature did not yield specific examples or data tables for electrophilic aromatic substitution reactions performed on this compound.

Nucleophilic Aromatic Substitution Reactions (if applicable to the brominated positions)

Nucleophilic aromatic substitution (SNAr) typically requires an aromatic ring to be activated by potent electron-withdrawing groups positioned ortho or para to a good leaving group (like bromine). In this compound, the aniline ring is not sufficiently electron-deficient to facilitate classical SNAr reactions at the brominated positions under standard conditions. The presence of the electron-donating amino group further disfavors this reaction pathway.

Specific studies detailing successful nucleophilic aromatic substitution at the brominated centers of this compound could not be located in the reviewed literature.

Palladium-Catalyzed Cross-Coupling Reactions at Bromine Centers

The presence of two bromine atoms on the aromatic ring makes this compound an excellent candidate for various palladium-catalyzed cross-coupling reactions. vulcanchem.com These reactions are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds.

The Suzuki-Miyaura coupling is a widely used reaction to form C-C bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium complex. This method could be applied to this compound to introduce one or two new aryl or heteroaryl groups in place of the bromine atoms. Studies on similar substrates, such as unprotected ortho-bromoanilines and 2,6-dibromoaniline (B42060), have shown successful Suzuki-Miyaura couplings. researchgate.netnih.gov However, despite the compound's suitability for this transformation, specific research detailing the Suzuki-Miyaura coupling of this compound, including reaction conditions and yields, is not available in the surveyed literature.

Table 1: Hypothetical Suzuki-Miyaura Coupling of this compound No experimental data is available in the scientific literature for this specific reaction. This table is for illustrative purposes only.

| Entry | Boronic Acid Partner | Product | Yield (%) |

|---|---|---|---|

| 1 | Phenylboronic acid | 4-(1,3-Benzoxazol-2-yl)-2,6-diphenylaniline | Data not available |

The Heck reaction couples aryl halides with alkenes, while the Sonogashira reaction couples them with terminal alkynes, both under palladium catalysis. These reactions would serve to introduce vinyl and ethynyl (B1212043) groups, respectively, onto the aniline ring at the positions of the bromine atoms. While these are common and powerful reactions for functionalizing aryl bromides, no specific studies demonstrating the Heck or Sonogashira coupling with this compound as the substrate have been reported in the available scientific literature.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.orglibretexts.org Applying this reaction to this compound would involve coupling the brominated positions with a primary or secondary amine to create diamine or triamine derivatives. This reaction is highly versatile for synthesizing complex amines. acsgcipr.org Despite its potential applicability, there are no specific published reports or experimental data on the Buchwald-Hartwig amination of this compound.

Reactions Involving the Amino Group (e.g., Acylation, Alkylation)

The primary amino group on the aniline ring is nucleophilic and can readily participate in various functionalization reactions.

Acylation: Reaction with acyl chlorides or anhydrides would convert the amino group into a more stable amide. This is a common protecting group strategy and can also be used to introduce a variety of functional moieties.

Alkylation: The amino group can be alkylated using alkyl halides, although over-alkylation to form secondary and tertiary amines can be an issue. Reductive amination with aldehydes or ketones provides a more controlled method for mono-alkylation.

While these are standard transformations for anilines, a search of the chemical literature did not provide specific examples, reaction conditions, or product characterization data for the acylation or alkylation of this compound.

Table 2: Common Derivatization Reactions of Primary Anilines This table represents general reactions applicable to the amino group. No specific experimental data was found for this compound.

| Reaction Type | Reagent Example | Product Functional Group |

|---|---|---|

| Acylation | Acetyl chloride | Acetamide |

| Sulfonylation | Tosyl chloride | Sulfonamide |

| Alkylation | Methyl iodide | Methylamine/Dimethylamine |

Derivatization at the Benzoxazole (B165842) Moiety (if possible without compromising the core structure)

While specific derivatization studies exclusively targeting the benzoxazole moiety of this compound are not extensively documented in publicly available literature, the chemical reactivity of the benzoxazole ring system allows for theoretical exploration of potential derivatization pathways. The aromatic nature of the benzoxazole core makes it susceptible to functionalization, offering avenues for modifying the compound's properties without altering the fundamental 2,6-dibromoaniline structure. wikipedia.org

The benzoxazole ring system is a stable aromatic heterocycle. wikipedia.org However, it possesses reactive sites that can be functionalized. wikipedia.org The primary routes for derivatization of the benzoxazole moiety would likely involve electrophilic substitution on the benzene (B151609) ring of the benzoxazole system. The feasibility and regioselectivity of such reactions would be influenced by the electron-donating or withdrawing nature of the existing substituents.

Potential Electrophilic Aromatic Substitution Reactions:

Electrophilic aromatic substitution reactions represent a common strategy for the functionalization of aromatic rings. In the context of this compound, electrophiles could potentially attack the benzene portion of the benzoxazole ring. The directing effects of the fused oxazole (B20620) ring and the linkage to the dibromoaniline moiety would govern the position of substitution.

Common electrophilic substitution reactions that could be explored include:

Nitration: Introduction of a nitro group (-NO2) onto the aromatic ring using a mixture of nitric acid and sulfuric acid.

Halogenation: Incorporation of halogen atoms (e.g., -Cl, -Br) using appropriate halogenating agents and catalysts.

Sulfonation: Addition of a sulfonic acid group (-SO3H) using fuming sulfuric acid.

Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups using an alkyl halide or acyl halide in the presence of a Lewis acid catalyst.

The precise conditions for these reactions would need to be optimized to achieve selective derivatization of the benzoxazole moiety without affecting the dibromoaniline portion of the molecule.

The following interactive data table outlines hypothetical derivatization reactions at the benzoxazole moiety based on established benzoxazole chemistry.

| Reaction Type | Reagents and Conditions | Potential Product | Reference |

|---|---|---|---|

| Nitration | HNO3, H2SO4 | 4-(Nitro-1,3-benzoxazol-2-yl)-2,6-dibromoaniline | mdpi.comnih.gov |

| Bromination | Br2, FeBr3 | 4-(Bromo-1,3-benzoxazol-2-yl)-2,6-dibromoaniline | organic-chemistry.org |

| Sulfonation | SO3, H2SO4 | 4-(Sulfo-1,3-benzoxazol-2-yl)-2,6-dibromoaniline | ijpbs.com |

| Friedel-Crafts Acylation | CH3COCl, AlCl3 | 4-(Acetyl-1,3-benzoxazol-2-yl)-2,6-dibromoaniline | mdpi.comnih.gov |

It is important to emphasize that the reactions detailed above are predictive and based on the general reactivity of benzoxazole derivatives. mdpi.comnih.govorganic-chemistry.orgijpbs.com Experimental validation would be necessary to confirm the feasibility and regiochemistry of these transformations for this compound.

Vi. Potential Applications of 4 1,3 Benzoxazol 2 Yl 2,6 Dibromoaniline and Its Derivatives in Materials Science and Other Fields Excluding Biological/clinical

Application in Organic Electronics

The field of organic electronics leverages the tunable properties of carbon-based molecules and polymers to create novel electronic devices. Benzoxazole-containing compounds are of significant interest in this area due to their electronic characteristics and high thermal stability.

As Monomers for Polymer Synthesis

The structure of 4-(1,3-benzoxazol-2-yl)-2,6-dibromoaniline is well-suited for polymerization reactions. The primary amine (-NH₂) of the aniline (B41778) group and the two bromine atoms (-Br) serve as reactive sites for step-growth polymerization. This allows the molecule to be incorporated into various polymer backbones, such as polyimides, polyamides, and other high-performance polymers. documentsdelivered.com

The benzoxazole (B165842) ring is a rigid and thermally stable moiety. Its incorporation into a polymer chain can enhance the resulting material's thermal resistance, mechanical strength, and dimensional stability. Furthermore, the dibromo-substituents are ideal for cross-coupling reactions, such as Suzuki or Stille coupling, which are powerful methods for synthesizing conjugated polymers. These polymers, featuring alternating electron-donating and electron-accepting units, are the cornerstone of many organic electronic devices. In such a polymer, the benzoxazole unit could function as an electron-accepting moiety.

In Organic Light-Emitting Diodes (OLEDs) (Hypothetical)

Organic Light-Emitting Diodes (OLEDs) are a major application for fluorescent organic compounds. While direct application of this compound in OLEDs is not extensively documented, its derivatives hold hypothetical potential based on the known properties of the benzoxazole core. Benzoxazole derivatives are recognized for their fluorescent properties and have been investigated for use in light-emitting technologies. nih.gov

The benzoxazole ring system is an electron-deficient unit. When integrated into a larger molecule with electron-donating groups, it can form a "push-pull" architecture. This type of structure is highly desirable for OLED emitters as it can lead to efficient intramolecular charge transfer (ICT), which often results in strong fluorescence with tunable emission colors. Derivatives of this compound could hypothetically be designed to function as:

Emitters: By modifying the substituents on the aniline or benzoxazole rings, the emission wavelength could be tuned across the visible spectrum.

Host Materials: The high thermal stability associated with the benzoxazole core could make its derivatives suitable as host materials in the emissive layer of an OLED, providing a stable matrix for dopant emitter molecules.

Hole Transport Materials (HTMs): The aniline portion of the molecule is related to triphenylamine, a common building block for HTMs. smolecule.com With appropriate modifications, derivatives could be engineered to facilitate the efficient transport of positive charge carriers (holes) within the device. smolecule.com

In Organic Photovoltaics (OPVs) (Hypothetical)

The same "push-pull" electronic structure that is beneficial for OLEDs is also fundamental to the design of donor materials in organic photovoltaics (OPVs), or organic solar cells. In OPV devices, a blend of an electron-donor (typically a conjugated polymer) and an electron-acceptor (often a fullerene derivative) absorbs light to generate charge carriers. nih.gov

Polymers synthesized from this compound could be hypothetically useful in OPVs. The benzoxazole unit can serve as the electron-accepting ('pull') component within a polymer backbone. nih.govresearchgate.net By pairing it with a suitable electron-donating ('push') co-monomer, a polymer with a low bandgap can be created, which is crucial for absorbing a broad range of the solar spectrum. researchgate.netnih.gov The development of polymers based on benzothiadiazole, a structurally related heterocycle, has led to significant advances in OPV efficiency, suggesting that benzoxazole-containing polymers could also be promising candidates for high-performance organic solar cells. nih.govnih.govresearchgate.net

Advanced Functional Materials

Beyond macro-scale electronic devices, the unique photophysical properties of benzoxazole derivatives make them suitable for applications at the molecular level, such as in fluorescent dyes and sensors.

As Fluorescent Probes and Dyes (Photophysical properties)

Benzoxazole derivatives are well-known for their fluorescent properties, often exhibiting high quantum yields and significant Stokes shifts (the separation between the absorption and emission maxima). researchgate.net These characteristics are highly advantageous for applications as fluorescent dyes and probes, as a large Stokes shift minimizes self-absorption and improves signal-to-noise ratio. researchgate.net

The photophysical properties of benzoxazole-based dyes can be finely tuned by chemical modification. Different substituents on the core structure can alter the absorption and emission wavelengths. For instance, studies on various benzoxazole and related benzothiadiazole derivatives show a wide range of emission colors. researchgate.netrsc.org The fluorescence is often sensitive to the local environment, such as solvent polarity, which is a key feature for sensing applications. rsc.org

Below is a table summarizing representative photophysical properties of various functionalized benzoxazole and related heterocyclic derivatives, illustrating their potential as fluorophores.

| Compound Class | Absorption Max (λ_abs) | Emission Max (λ_em) | Quantum Yield (Φ_F) | Solvent |

| Naphtho[1,2-d] smolecule.comresearchgate.netoxazole (B20620) Derivative | 296–332 nm | 368–404 nm | Excellent | DMF |

| 2,1,3-Benzoxadiazole Fluorophore | ~419 nm | Bluish-green region | ~0.5 | Solution |

| 4,7-dithien-2-yl-2,1,3-benzothiadiazole | Varies with solvent | Varies with solvent | up to 90% (in PMMA) | Various |

| Squarine Dye with Benzoxazole | 622 nm | 637 nm | Not Specified | Buffer with BSA |

This table presents data compiled from research on various derivatives to illustrate the general properties of this class of compounds. researchgate.netrsc.orgfrontiersin.orgnih.gov The specific properties of this compound may vary.

In Sensor Development (Hypothetical)

The sensitivity of the benzoxazole core's fluorescence to its chemical environment provides a basis for its hypothetical use in chemical sensors. The fluorescence intensity or wavelength of a benzoxazole derivative can change upon interaction with a specific analyte.

Derivatives of this compound could be functionalized to create selective fluorescent sensors. For example:

Ion Sensing: The aniline nitrogen or the benzoxazole oxygen and nitrogen atoms could act as binding sites for metal ions. Coordination with a metal ion would perturb the electronic structure of the molecule, leading to a detectable change in its fluorescence (either quenching or enhancement).

pH Sensing: The aniline group is basic and can be protonated. This change in protonation state would likely alter the intramolecular charge transfer characteristics of the molecule, resulting in a pH-dependent fluorescent response.

Biomolecule Detection: The core structure could be appended with specific recognition units (e.g., biotin (B1667282) for binding to streptavidin) to create fluorescent probes for biological molecules. nih.gov The development of fluorescent probes for detecting specific amino acids, such as cysteine, has been demonstrated with related heterocyclic structures, highlighting the feasibility of this approach. nih.gov

Catalysis (e.g., as Ligands or Precursors) (Hypothetical)

The molecular architecture of this compound suggests its potential utility as a ligand or a precursor in the synthesis of catalysts for a variety of chemical transformations. The presence of nitrogen atoms in both the aniline and benzoxazole moieties provides potential coordination sites for transition metals, a key feature for the design of effective catalysts.

Hypothetical Applications as a Ligand:

The aniline nitrogen and the benzoxazole nitrogen in this compound could act as a bidentate ligand, chelating to a metal center. The steric bulk imparted by the two bromine atoms ortho to the amino group could influence the coordination geometry around the metal, potentially leading to catalysts with high selectivity. For instance, palladium or copper complexes of this ligand could hypothetically be active in cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig aminations. The electronic properties of the ligand, modulated by the benzoxazole and dibromo-substituted aniline rings, could fine-tune the reactivity of the metal center.

Table 1: Hypothetical Catalytic Applications of Metal Complexes of this compound

| Metal Center | Potential Catalytic Application | Hypothetical Role of the Ligand |

| Palladium (Pd) | Cross-coupling reactions (e.g., Suzuki, Heck) | Steric hindrance from bromine atoms may enhance selectivity. Electronic effects of the benzoxazole ring can influence reductive elimination. |

| Copper (Cu) | Click chemistry (azide-alkyne cycloaddition), C-H activation | The bidentate nature of the ligand could stabilize the copper catalyst. |

| Rhodium (Rh) / Iridium (Ir) | Asymmetric hydrogenation, hydroformylation | Chiral derivatives of the ligand could induce enantioselectivity in catalytic transformations. |

| Ruthenium (Ru) | Olefin metathesis | The ligand could stabilize the ruthenium carbene species, potentially improving catalyst lifetime and performance. |

It is important to emphasize that these are hypothetical applications based on the structural features of the molecule. Experimental validation would be necessary to confirm any catalytic activity.

As a Precursor to Catalytically Active Species:

The compound could also serve as a precursor for the synthesis of more complex catalytic systems. For example, the amino group could be functionalized to introduce other coordinating groups, creating multidentate ligands. Furthermore, polymerization of derivatives of this compound could lead to the formation of porous organic polymers (POPs) or metal-organic frameworks (MOFs) with embedded catalytic sites. The inherent porosity and high surface area of such materials could be advantageous for heterogeneous catalysis.

Electrochemical Studies of Redox Properties (if relevant to non-biological applications)

Comparative Analysis with Similar Structures:

Studies on the electrochemical oxidation of substituted anilines have shown that the oxidation potential is sensitive to the nature and position of the substituents on the aromatic ring. For instance, the electrochemical oxidation of 2,4-dibromoaniline (B146533) in acetonitrile (B52724) has been investigated. researchgate.net This process typically involves the formation of radical cations, which can then undergo further reactions such as dimerization. researchgate.net

Given the presence of the dibromoaniline moiety in this compound, it is plausible that this compound would exhibit an irreversible oxidation wave at a relatively high potential, corresponding to the oxidation of the aniline nitrogen. The bromine atoms, being electron-withdrawing, would likely increase the oxidation potential compared to unsubstituted aniline.

Potential Redox-Active Applications:

The redox properties of benzoxazole derivatives are also of interest. Some benzoxazole-based molecules have been explored as redox-active materials for potential use in organic electronics and energy storage. researchgate.net The ability of the benzoxazole ring to accept electrons suggests that this compound might also possess interesting reduction chemistry.

Table 2: Predicted Redox Properties and Potential Non-Biological Applications

| Redox Process | Predicted Potential | Potential Non-Biological Application |

| Oxidation (Aniline moiety) | Relatively high, irreversible | Precursor for conductive polymers, electrochromic materials |

| Reduction (Benzoxazole moiety) | Moderate, potentially reversible | n-type semiconductor material in organic electronics, redox-active component in flow batteries |

The combination of both an oxidizable aniline group and a potentially reducible benzoxazole group in a single molecule could lead to interesting ambipolar redox behavior. This could be relevant for applications in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs), where materials capable of transporting both holes and electrons are desirable. However, without experimental data, these remain speculative applications that warrant further investigation.

Vii. Conclusion and Future Research Perspectives

Summary of Synthetic Achievements and Characterization Insights

While specific, peer-reviewed synthetic procedures for 4-(1,3-Benzoxazol-2-yl)-2,6-dibromoaniline are not extensively documented, its synthesis can be achieved through established methodologies for 2-arylbenzoxazoles. The most common and direct approach involves the condensation reaction between a 2-aminophenol (B121084) and a substituted benzoic acid or its derivative. For the target compound, this would likely involve the reaction of 2-aminophenol with 4-amino-3,5-dibromobenzoic acid, typically promoted by a dehydrating agent like polyphosphoric acid (PPA) at elevated temperatures.

Once synthesized, the structural confirmation of the compound would rely on a combination of standard spectroscopic techniques. The insights gained from these characterization methods are crucial for verifying the molecular structure and purity. The expected spectroscopic data, extrapolated from known benzoxazole (B165842) derivatives, are summarized below.

Table 1: Predicted Spectroscopic Data for this compound

| Technique | Expected Observations |

|---|---|

| FTIR (cm⁻¹) | 3450-3300 (N-H stretching of -NH₂); 3100-3000 (Aromatic C-H stretching); ~1620 (C=N stretching of oxazole); ~1580 (C=C aromatic stretching); ~1240 (Asymmetric C-O-C stretching); ~850 (C-Br stretching). |

| ¹H NMR (ppm) | Signals corresponding to the four protons of the benzoxazole ring system (typically 7.3-7.8 ppm). A singlet for the two equivalent aromatic protons on the dibromoaniline ring. A broad singlet for the -NH₂ protons. |

| ¹³C NMR (ppm) | Resonances for the distinct carbon atoms of the benzoxazole core, including the characteristic C=N carbon (~160-165 ppm). Signals for the six carbons of the dibromoaniline ring, including two C-Br carbons, one C-N carbon, and the carbon attached to the benzoxazole ring. |

| Mass Spec. | A molecular ion peak (M⁺) corresponding to the molecular weight of 368.02 g/mol , with a characteristic isotopic pattern due to the presence of two bromine atoms (¹⁹Br and ⁸¹Br). |

Integration of Theoretical and Experimental Findings

In modern chemical research, the integration of computational studies with experimental results provides a much deeper understanding of a molecule's behavior. For a compound like this compound, where experimental data is limited, theoretical studies are invaluable for predicting its properties and guiding future experiments.

Density Functional Theory (DFT) is a powerful tool for this purpose. esisresearch.orgresearchgate.net DFT calculations can be used to:

Optimize Molecular Geometry: Determine the most stable three-dimensional conformation, including bond lengths, bond angles, and dihedral angles. This information is fundamental to understanding steric and electronic effects.

Predict Spectroscopic Data: Calculate theoretical vibrational frequencies and NMR chemical shifts. esisresearch.org Comparing these computed values with experimental FTIR and NMR spectra aids in the precise assignment of signals, confirming the structure.

Analyze Electronic Properties: The calculation of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies helps in understanding the molecule's electronic transitions and reactivity. The HOMO-LUMO energy gap can provide insights into the compound's potential color and stability. Mapping the molecular electrostatic potential (MEP) can identify electron-rich (nucleophilic) and electron-poor (electrophilic) sites, predicting how the molecule will interact with other reagents. researchgate.net

The synergy between these theoretical predictions and empirical data would allow for a comprehensive structural and electronic characterization of the molecule.

Identification of Knowledge Gaps and Unexplored Reactivity

The primary knowledge gap concerning this compound is the near-complete absence of published studies on its chemical and physical properties. This presents both a challenge and an opportunity for new research. Key areas that remain unexplored include:

Optimized Synthesis: There is no publicly available, optimized, and high-yield synthesis protocol.

Reactivity of the Aniline (B41778) Moiety: The reactivity of the aniline functional group in this specific electronic environment is unknown. Important reactions such as N-alkylation, N-acylation, diazotization followed by Sandmeyer reactions, and its use as a monomer in polymerization have not been investigated.

Reactivity of the Dibrominated Ring: The two bromine atoms serve as valuable synthetic handles for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). These reactions could be used to introduce new functional groups and build more complex molecular architectures, but their feasibility with this substrate is untested.

Photophysical Properties: Many benzoxazole derivatives exhibit interesting fluorescent properties. The absorption and emission characteristics of this compound have not been studied, precluding any assessment of its potential in applications like organic light-emitting diodes (OLEDs) or chemical sensors.

Solid-State Structure: No crystallographic data is available, which would provide definitive information on its molecular structure and intermolecular interactions in the solid state.

Future Directions in Synthesis, Computational Studies, and Non-Biological Applications

Based on the identified knowledge gaps, several promising research directions can be proposed for this compound.

Future Synthetic Work: The immediate priority is the development and optimization of a scalable and efficient synthesis. Following this, a systematic exploration of the molecule's reactivity is warranted. The use of the bromine atoms as points for modification via palladium-catalyzed cross-coupling reactions is a particularly attractive route to novel derivatives with tailored electronic and physical properties.

Advanced Computational Studies: A comprehensive in-silico investigation using DFT and time-dependent DFT (TD-DFT) would be highly beneficial. Such studies could predict the molecule's reactivity, frontier molecular orbital energies, and theoretical UV-Vis absorption and emission spectra. This would provide a theoretical framework to guide the exploration of its use in materials science.

Non-Biological Applications: Given the strict exclusion of biological applications, research should focus on its potential in materials science.

Functional Dyes and Probes: Its rigid, conjugated structure is a common feature in fluorescent molecules. Its photophysical properties should be thoroughly investigated to assess its potential as a fluorescent dye or a sensor for detecting specific analytes.